7-Methacryloyloxy-4-methylcoumarin
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Overview
Description
7-Methacryloyloxy-4-methylcoumarin is a methacrylic monomer that belongs to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its applications in polymer science, particularly in the synthesis of copolymers with various functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methacryloyloxy-4-methylcoumarin typically involves the esterification of 7-hydroxy-4-methylcoumarin with methacryloyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is stirred and heated to room temperature, then cooled to 0-5°C before the addition of methacryloyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature control to ensure the efficient conversion of reactants to the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methacryloyloxy-4-methylcoumarin undergoes various chemical reactions, including:
Free Radical Polymerization: This compound can polymerize in the presence of free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to form homopolymers or copolymers.
Copolymerization: It can copolymerize with other monomers such as butoxyethylmethacrylate, acrylamide, and N-tert-butylacrylamide
Common Reagents and Conditions
Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
Solvents: Ethylmethylketone, dimethylformamide (DMF)
Temperature: Typically around 70°C for polymerization reactions
Major Products
The major products formed from these reactions are homopolymers and copolymers with varying properties depending on the comonomers used. These polymers exhibit properties such as thermal stability, antibacterial activity, and improved mechanical properties .
Scientific Research Applications
7-Methacryloyloxy-4-methylcoumarin has a wide range of applications in scientific research:
Polymer Science: Used in the synthesis of copolymers with specific properties for various applications.
Antibacterial Agents: Polymers containing this compound have shown antibacterial activity against various pathogenic bacteria.
Material Science: Used in the development of materials with enhanced thermal stability and mechanical properties.
Biomedical Applications: Potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism by which 7-methacryloyloxy-4-methylcoumarin exerts its effects is primarily through its incorporation into polymer chains, which imparts specific properties to the resulting polymers. The coumarin moiety in the compound plays a crucial role in its antibacterial activity by interacting with bacterial cell membranes, leading to disruption and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
7-Methacryloyloxy-4-methylcoumarin-co-vinylacetate: A copolymer with vinyl acetate that exhibits different mechanical and thermal properties.
This compound-co-octadecyl 4-(methacryloyloxy)benzoate: A copolymer with octadecyl benzoate that shows enhanced pour-point depression and rheological properties.
Uniqueness
This compound is unique due to its ability to form copolymers with a wide range of monomers, resulting in materials with diverse properties. Its coumarin moiety also imparts significant antibacterial activity, making it valuable in the development of antimicrobial materials .
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H12O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-7H,1H2,2-3H3 |
InChI Key |
KLDJNCWDBIOYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=C)C |
Origin of Product |
United States |
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